Multi-Kinase Inhibition Profile: FN-1501 vs. Selective FLT3 Inhibitors
FN-1501 is a non-selective, multi-kinase inhibitor with potent activity against FLT3 and CDK2/4/6, whereas gilteritinib and quizartinib are selective, second-generation FLT3 inhibitors. FN-1501 exhibits IC50 values of 0.28 nM for FLT3, 2.47 nM for CDK2, 0.85 nM for CDK4, and 1.96 nM for CDK6 [1]. In contrast, gilteritinib is described as a selective FLT3 and AXL inhibitor, and quizartinib as a selective FLT3 inhibitor with activity against PDGFR, c-KIT, and RET [2]. This differential kinase inhibition profile suggests FN-1501 may overcome resistance mechanisms that emerge against highly selective agents.
| Evidence Dimension | Kinase inhibition profile (IC50 values) |
|---|---|
| Target Compound Data | FLT3: 0.28 nM; CDK2: 2.47 nM; CDK4: 0.85 nM; CDK6: 1.96 nM |
| Comparator Or Baseline | Gilteritinib (selective FLT3/AXL inhibitor); Quizartinib (selective FLT3 inhibitor) |
| Quantified Difference | FN-1501 inhibits CDK4/6 in addition to FLT3, while comparators lack CDK4/6 inhibition. |
| Conditions | Biochemical kinase inhibition assays (cell-free systems) |
Why This Matters
The dual FLT3/CDK4/6 inhibition of FN-1501 offers a unique mechanism of action that may be advantageous in research models where combined cell cycle and signaling blockade is desired, or to study resistance to selective FLT3 inhibitors.
- [1] Wang Y, Zhang Y, et al. Discovery of 4‑((7H‑Pyrrolo[2,3‑d]pyrimidin-4-yl)amino)‑N‑(4-((4-methylpiperazin-1-yl)methyl)phenyl)‑1H‑pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. 2018;61(4):1499-1518. View Source
- [2] Zhao J, et al. Table 1: FLT3 Inhibitors. International Journal of Molecular Sciences. 2019;20(22):5739. View Source
